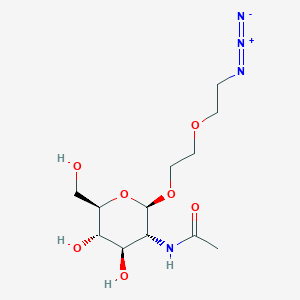

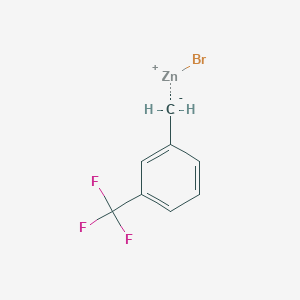

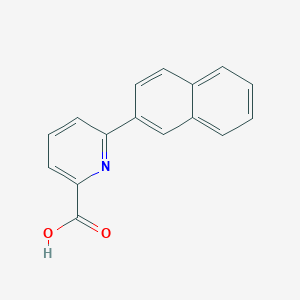

![molecular formula C11H18N2O4 B6316929 Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester CAS No. 266353-19-9](/img/structure/B6316929.png)

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

Descripción general

Descripción

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester is a synthetic organic compound. It is a derivative of glycine, an amino acid, and is modified with a cyanoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mecanismo De Acción

Target of Action

It is known to be used as a pharmaceutical, chemical, paint, and dye intermediate .

Mode of Action

It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

Its involvement in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation .

Pharmacokinetics

Its use as a pharmaceutical intermediate suggests that it may have bioavailability relevant to drug delivery .

Result of Action

Its role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds .

Action Environment

N-Boc-N-(2-Cyanoethyl)glycine methyl ester should be stored at room temperature and kept away from oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

N-Boc-N-(2-Cyanoethyl)glycine methyl ester plays a significant role in biochemical reactions, primarily as a protected amino acid derivative. It interacts with various enzymes and proteins involved in peptide synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during the synthesis process. This compound is particularly useful in the synthesis of peptide nucleic acids (PNAs), where it helps in the formation of stable peptide bonds .

Cellular Effects

N-Boc-N-(2-Cyanoethyl)glycine methyl ester influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by providing a stable intermediate that can be incorporated into peptides without causing adverse reactions. This stability is crucial for maintaining the integrity of the synthesized peptides, which can then be used in various cellular studies .

Molecular Mechanism

At the molecular level, N-Boc-N-(2-Cyanoethyl)glycine methyl ester exerts its effects through the protection of the amino group. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective reactions to occur. This protection is achieved through the formation of a stable carbamate linkage, which can be easily removed under mild acidic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-N-(2-Cyanoethyl)glycine methyl ester are observed over time, particularly in terms of its stability and degradation. The compound is stable under various conditions, but it can be deprotected using mild acids such as trifluoroacetic acid (TFA). This deprotection process is crucial for the final steps of peptide synthesis, where the Boc group is removed to reveal the free amino group .

Dosage Effects in Animal Models

The effects of N-Boc-N-(2-Cyanoethyl)glycine methyl ester in animal models vary with different dosages. At lower dosages, the compound is well-tolerated and does not exhibit significant toxicity. At higher dosages, there may be adverse effects due to the accumulation of the compound or its degradation products. It is essential to optimize the dosage to achieve the desired effects without causing toxicity .

Metabolic Pathways

N-Boc-N-(2-Cyanoethyl)glycine methyl ester is involved in metabolic pathways related to peptide synthesis. The compound interacts with various enzymes and cofactors that facilitate the formation of peptide bonds. The Boc group is eventually removed, allowing the free amino group to participate in further reactions. This process is crucial for the synthesis of complex peptides and proteins .

Transport and Distribution

Within cells and tissues, N-Boc-N-(2-Cyanoethyl)glycine methyl ester is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by its chemical properties, including its stability and solubility .

Subcellular Localization

The subcellular localization of N-Boc-N-(2-Cyanoethyl)glycine methyl ester is primarily determined by its role in peptide synthesis. The compound is typically localized in the cytoplasm, where it participates in the synthesis of peptides and proteins. Its activity and function are influenced by its localization, as well as any post-translational modifications that may occur .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester typically involves the following steps:

Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the amino group.

Alkylation: The protected glycine is then alkylated with 2-bromoacetonitrile to introduce the cyanoethyl group.

Esterification: Finally, the carboxyl group of the glycine derivative is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The cyanoethyl group can undergo oxidation to form various products, depending on the conditions.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: The primary product would be the corresponding amine.

Substitution: The free amine derivative of glycine.

Aplicaciones Científicas De Investigación

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

Glycine, N-(2-cyanoethyl)-, methyl ester: Lacks the Boc protecting group.

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester: Has an ethyl ester instead of a methyl ester.

Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, free acid: Lacks the ester group.

Uniqueness

The presence of both the cyanoethyl and Boc groups makes Glycine, N-(2-cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester unique. The cyanoethyl group introduces additional reactivity, while the Boc group provides protection during synthesis, allowing for selective reactions.

Propiedades

IUPAC Name |

methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13(7-5-6-12)8-9(14)16-4/h5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIECAIPOOZJSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#N)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401157135 | |

| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266353-19-9 | |

| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266353-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

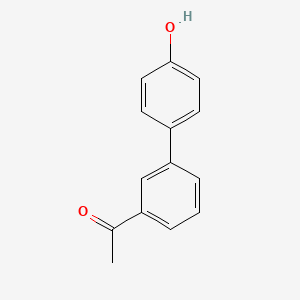

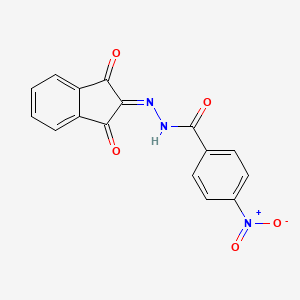

![5-Phenethyl-benzo[d]isoxazol-3-ol](/img/structure/B6316867.png)

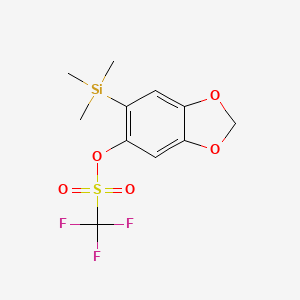

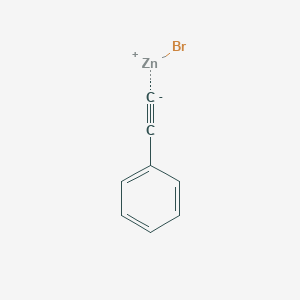

![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)

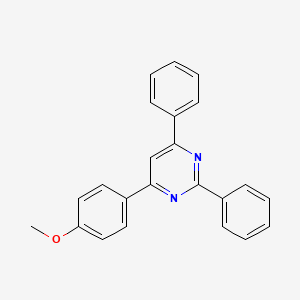

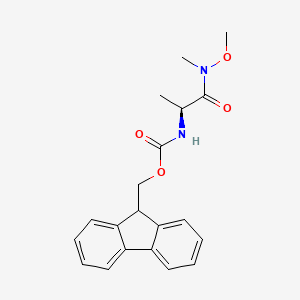

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)

![5-Iodobenzo[d]isoxazol-3(2H)-one](/img/structure/B6316952.png)